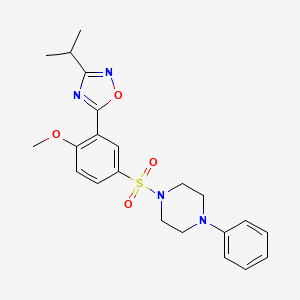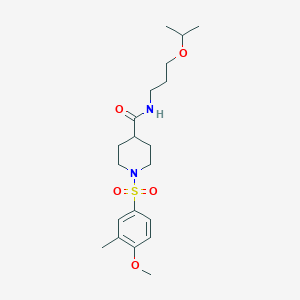
4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EMOB, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to have antioxidant properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation is that its effectiveness may vary depending on the type of cancer or disease being studied.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its effectiveness in clinical trials. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for its therapeutic applications in the treatment of cancer and inflammation-related diseases. Its specificity towards certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps, including the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 4-bromo-N-ethoxybenzamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation-related diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-23-16-10-6-13(7-11-16)17(22)20-15-8-4-14(5-9-15)18-19-12(2)21-24-18/h4-11H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVMIPNSEMOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)












